1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine
Overview
Description
1-(1H-pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C13H15N5O and its molecular weight is 257.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Discovery of G Protein-Biased Dopaminergics
A study highlighted the design of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This approach demonstrated the potential of designing G protein-biased partial agonists as novel therapeutics, particularly for antipsychotic activity (Möller et al., 2017).
Receptor Binding Assays
Research on pyrazolo[1,5-α]pyridines synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde has shown potential dopamine D4 receptor ligand properties. The synthesized compounds exhibited significant affinity towards D4, D2, and D3 dopamine receptors, indicating their potential use in targeting dopamine-related pathways (Guca, 2014).
Antimicrobial and Enzyme Inhibition
A novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker showed significant antibacterial efficacies and biofilm inhibition activities against strains like E. coli, S. aureus, and S. mutans. Additionally, it exhibited potent inhibitory activity against MRSA and VRE bacterial strains, demonstrating a multifaceted approach in antimicrobial resistance studies (Mekky & Sanad, 2020).
Alzheimer's Disease Research
Compounds incorporating the piperazine moiety, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as potent and selective acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. This research suggests a promising direction for Alzheimer's disease treatment, highlighting the multifunctional therapeutic potential of these compounds (Umar et al., 2019).
Properties
IUPAC Name |
1H-pyrazol-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-13(11-9-15-16-10-11)18-7-5-17(6-8-18)12-3-1-2-4-14-12/h1-4,9-10H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOHZTSMODNTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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